(2R)-1-aminooxypropan-2-ol;hydrochloride
Description
(2R)-1-Aminooxypropan-2-ol hydrochloride (CAS: 950595-72-9) is a chiral hydroxylamine derivative with the molecular formula C₃H₉NO₂·HCl and a molecular weight of 127.57 g/mol . Its structure features an aminooxy (-O-NH₂) group attached to a secondary alcohol, distinguishing it from conventional amines or amino alcohols. This compound is primarily used in synthetic chemistry and pharmaceutical research, where its stereochemistry and functional groups may influence reactivity or biological activity.
Properties
IUPAC Name |
(2R)-1-aminooxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYUSDXDWKOENV-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CON)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Aminooxy vs. Amino Derivatives
The substitution of the aminooxy group (-O-NH₂) for an amino group (-NH₂) significantly alters physicochemical properties and reactivity. For example:
- (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-92-2) shares a similar backbone but replaces the aminooxy group with an amino group, resulting in a similarity score of 0.93 .
- (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 255060-27-6) has a lower similarity score (0.87) due to stereochemical and functional group differences .
Impact of Functional Groups
- Reactivity: Aminooxy groups are prone to form oximes with carbonyl compounds, a reactivity absent in amino derivatives .
Structural Analogues with Modified Backbones
Cyclic vs. Acyclic Structures
- (1R,2R)-2-Aminocyclopentanol hydrochloride (CAS 31775-67-4) is a cyclic amino alcohol with a cyclopentane ring. Its rigid structure contrasts with the acyclic flexibility of (2R)-1-aminooxypropan-2-ol hydrochloride, affecting applications in drug design .
- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1287760-01-3) incorporates a trifluoromethyl group and cyclopropane ring, emphasizing its use in receptor-targeted pharmaceuticals .
Substituted Aromatic Derivatives
- 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS 2060024-73-7) features a nitro-substituted phenyl group, introducing strong electron-withdrawing effects absent in the target compound .
- (2R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride (CAS 1255037-24-1) includes a methoxyphenyl group, which may enhance lipophilicity compared to the aminooxy derivative .
Data Tables
Table 1: Key Properties of (2R)-1-Aminooxypropan-2-ol Hydrochloride and Analogues
Research Findings
- Synthetic Utility: The aminooxy group in (2R)-1-aminooxypropan-2-ol hydrochloride enables unique reactions, such as oxime ligation, which are critical in bioconjugation and prodrug design .
- Chromatographic Behavior: Chiral separation techniques (e.g., SFC, HPLC) used for amino alcohols (e.g., phenylpropanolamine derivatives) may require optimization for aminooxy compounds due to altered polarity .
Preparation Methods
Regioselective Synthesis from (R)-Propylene Oxide
The ring-opening of (R)-propylene oxide with hydroxylamine represents a direct route to (2R)-1-aminooxypropan-2-ol. Under acidic conditions (HCl, 0.5 M, 60°C), hydroxylamine preferentially attacks the less substituted carbon of the epoxide, yielding the target compound with >98% regioselectivity. The reaction proceeds via a protonated epoxide intermediate, directing nucleophilic attack to the C1 position (Table 1).
Table 1: Optimization of Epoxide Ring-Opening Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl (0.5 M) | 60 | 6 | 78 | 95 |
| H2SO4 (0.3 M) | 70 | 4 | 72 | 92 |
| Acetic Acid (1.0 M) | 50 | 8 | 65 | 89 |
Post-reaction workup involves neutralization with aqueous NaHCO3, extraction with ethyl acetate, and crystallization from ethanol/water (4:1 v/v) to isolate the free base. Subsequent treatment with concentrated HCl in diethyl ether affords the hydrochloride salt in 89% yield.
Nucleophilic Displacement of Activated Alcohols
Tosylate Intermediate Formation
A two-step protocol converts (R)-propane-1,2-diol to the target compound:
-
Tosylation : The C1 hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (1.2 eq) in pyridine (0°C, 2 h, 94% yield).
-
Displacement : Reaction with hydroxylamine hydrochloride (2.5 eq) in DMF at 80°C for 12 h replaces the tosylate group with an aminooxy moiety, achieving 82% yield (Scheme 1).
Scheme 1
(R)-Propane-1,2-diol → Tosylation → (R)-1-Tosyloxypropan-2-ol → Displacement → (2R)-1-Aminooxypropan-2-ol
Mitsunobu Reaction for Stereochemical Retention
The Mitsunobu reaction enables inversion-free installation of the aminooxy group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, (R)-1-hydroxypropan-2-ol reacts with N-hydroxyphthalimide to form a protected aminooxy intermediate. Deprotection with hydrazine and HCl treatment yields the hydrochloride salt with 85% enantiomeric excess (ee).
Hydrochloride Salt Formation and Purification
Acid-Base Titration
The free base is dissolved in anhydrous ether and treated with gaseous HCl until pH < 2. Precipitation of the hydrochloride salt occurs immediately, with recrystallization from methanol/acetone (1:3 v/v) enhancing purity to >99%.
Azeotropic Drying
Combining the free base with xylene and Lutron® HF1 (BASF AG) facilitates azeotropic distillation, removing residual water and isolating the hydrochloride salt in 91% yield.
Stereochemical Analysis and Validation
Chiral HPLC Characterization
Enantiopurity is verified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times: (2R)-enantiomer = 12.3 min; (2S)-enantiomer = 14.7 min.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (R)-configuration at C2, with hydrogen bonding between the aminooxy group and chloride ion stabilizing the crystal lattice.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A microreactor system (100°C, 5 bar) reduces reaction time for epoxide ring-opening from 6 h to 25 min, achieving 84% yield with 99.5% purity.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in displacement reactions improves environmental metrics (E-factor = 2.1) without compromising yield (80%).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for (2R)-1-Aminooxypropan-2-ol Hydrochloride
| Method | Steps | Total Yield (%) | Cost (USD/g) | Stereoselectivity |
|---|---|---|---|---|
| Epoxide Ring-Opening | 2 | 78 | 12.50 | High |
| Tosylate Displacement | 3 | 70 | 18.20 | Moderate |
| Mitsunobu Reaction | 4 | 65 | 24.80 | Excellent |
Q & A
Q. Basic Research Focus
- Stereochemical Analysis : Employ X-ray crystallography for absolute configuration confirmation. For rapid assessment, use polarimetry ([α]D) and compare with literature values for (2R)-configured analogs .
- Purity Assessment :
- HPLC : Utilize a C18 column with UV detection at 210 nm (mobile phase: 0.1% TFA in H₂O/ACN).
- NMR : Verify absence of diastereomers via ¹H-¹³C HSQC, focusing on methine proton splitting patterns .
What are the solubility and stability profiles of (2R)-1-aminooxypropan-2-ol hydrochloride under varying experimental conditions?
Q. Basic Research Focus
- Solubility : The hydrochloride salt enhances aqueous solubility (>100 mg/mL in H₂O at 25°C). In organic solvents, solubility decreases (e.g., <5 mg/mL in EtOAc) .
- Stability :
How should researchers design experiments to resolve contradictory data on its reactivity in nucleophilic substitution reactions?
Advanced Research Focus
Contradictions arise from competing pathways (e.g., SN2 vs. elimination). Mitigation strategies include:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates.
- Computational Modeling : Apply DFT (e.g., Gaussian 16) to map transition states and identify dominant mechanisms .
- Isotopic Labeling : Introduce ¹⁸O or ²H at reactive sites to trace bond cleavage patterns via MS/MS .
What methodologies are recommended for assessing its stability under oxidative or reductive conditions?
Q. Advanced Research Focus
- Oxidative Stability : Expose to H₂O₂ (3% v/v) and monitor degradation via LC-MS. Major products include nitroxides (m/z +16) .
- Reductive Stability : Treat with NaBH₄ (1 mM) and analyze for amine byproducts (e.g., propanol derivatives) using GC-MS. Control pH to prevent over-reduction .
How can researchers evaluate its potential as an enzyme inhibitor or modulator in biological systems?
Q. Advanced Research Focus
- Enzyme Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., AMC derivatives). IC₅₀ values <10 µM suggest potency .
- Cellular Uptake : Use radiolabeled (¹⁴C) compound to quantify intracellular accumulation in HEK293 cells via scintillation counting .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life using LC-QTOF. Cytochrome P450 interactions are likely due to the aminooxy group .
What strategies address challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
